

An In-depth Technical Guide to 1-Allylcyclohexene: Molecular Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 1-ALLYLCYCLOHEXENE

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This technical guide provides a comprehensive overview of **1-allylcyclohexene**, a valuable unsaturated cyclic hydrocarbon intermediate in organic synthesis. The document details its fundamental molecular properties, outlines a detailed protocol for its synthesis, and describes methods for its subsequent analysis.

Core Molecular and Physical Properties

1-Allylcyclohexene is a colorless liquid with a chemical structure characterized by a cyclohexene ring substituted with an allyl group at the 1-position. This structure provides two reactive centers: the double bond within the cyclohexene ring and the terminal double bond of the allyl group, making it a versatile precursor for further chemical modifications.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄	[1] [2] [3]
Molecular Weight	122.21 g/mol	[1] [3]
CAS Number	13511-13-2	[1] [2]
IUPAC Name	1-(prop-2-en-1-yl)cyclohex-1-ene	[3]

Experimental Protocols

The synthesis of **1-allylcyclohexene** can be achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration.

Step 1: Synthesis of 1-Allylcyclohexan-1-ol via Grignard Reaction

This procedure outlines the synthesis of the alcohol intermediate, 1-allylcyclohexan-1-ol, from cyclohexanone and allyl bromide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Allyl bromide
- Cyclohexanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask (three-necked)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

Procedure:

- In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
- Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
- Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
- Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).
- Cool the reaction mixture in an ice bath.
- Prepare a solution of cyclohexanone in anhydrous diethyl ether in the dropping funnel.
- Add the cyclohexanone solution dropwise to the cold Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude 1-allylcyclohexan-1-ol.

Step 2: Dehydration of 1-Allylcyclohexan-1-ol to **1-Allylcyclohexene**

This procedure describes the acid-catalyzed dehydration of the alcohol intermediate to the final product.

Materials:

- 1-Allylcyclohexan-1-ol (crude product from Step 1)
- 85% Phosphoric acid (H_3PO_4) or Sulfuric Acid (H_2SO_4)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous calcium chloride ($CaCl_2$)
- Distillation apparatus
- Heating mantle
- Separatory funnel

Procedure:

- Place the crude 1-allylcyclohexan-1-ol in a round-bottom flask.
- Add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.
- Set up a simple distillation apparatus.
- Heat the mixture to distill the alkene product. The boiling point of **1-allylcyclohexene** is approximately 155-157 °C. Collect the distillate.
- Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the distillate with water and then with brine.
- Dry the organic layer over anhydrous calcium chloride.
- Perform a final distillation to obtain purified **1-allylcyclohexene**.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for assessing the purity of **1-allylcyclohexene** and identifying any byproducts from the synthesis.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A or equivalent.
- Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300.

Procedure:

- Prepare a dilute solution of the purified **1-allylcyclohexene** in a volatile solvent such as dichloromethane or diethyl ether.
- Inject a 1 μ L aliquot into the GC-MS system.
- Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the product. Compare the mass spectrum with a library database for confirmation. Purity is determined by the relative peak area of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of **1-allylcyclohexene**.

Instrumentation and Conditions:

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Solvent: Deuterated chloroform (CDCl₃).
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Chemical Shifts (δ , ppm):

- ~5.7-5.9 ppm: Multiplet, 1H (vinylic proton of the allyl group, -CH=CH₂).
- ~5.4-5.6 ppm: Singlet or narrow multiplet, 1H (vinylic proton on the cyclohexene ring).
- ~4.9-5.1 ppm: Multiplet, 2H (terminal vinylic protons of the allyl group, -CH=CH₂).
- ~2.7-2.9 ppm: Doublet, 2H (allylic protons adjacent to the cyclohexene ring, -CH₂-CH=CH₂).
- ~1.9-2.2 ppm: Multiplets, 4H (allylic protons on the cyclohexene ring).
- ~1.5-1.7 ppm: Multiplets, 4H (aliphatic protons on the cyclohexene ring).

Expected ¹³C NMR Chemical Shifts (δ , ppm):

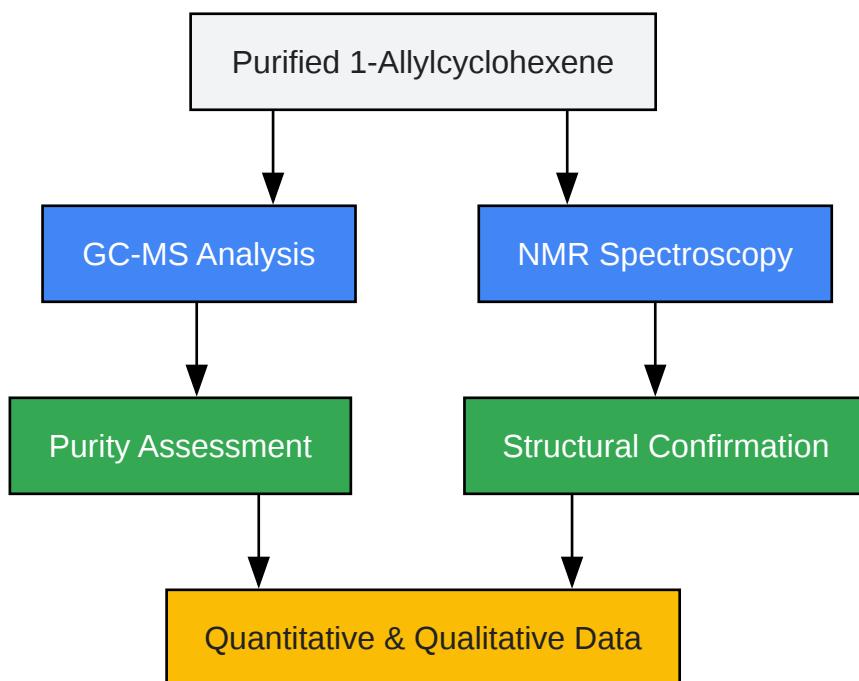
- ~135-140 ppm: (-CH=CH₂).
- ~130-135 ppm: (C=CH- on cyclohexene ring).
- ~120-125 ppm: (C=CH- on cyclohexene ring).
- ~115-120 ppm: (-CH=CH₂).
- ~40-45 ppm: (-CH₂-CH=CH₂).
- ~20-35 ppm: (Aliphatic carbons of the cyclohexene ring).

Visualizations



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Caption: Synthetic pathway for **1-allylcyclohexene**.



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Caption: Analytical workflow for **1-allylcyclohexene**.

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